3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
3-(Phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thiophene ring at the 5-position and a benzamide moiety at the 2-position. The benzamide group is further modified with a phenylsulfonamido substituent at the 3-position of the benzene ring.
The thiophene and phenylsulfonamido groups contribute to its structural uniqueness. Thiophene enhances aromatic interactions in biological systems, while the sulfonamido group may improve solubility and hydrogen-bonding capacity, critical for target binding .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c24-17(20-19-22-21-18(27-19)16-10-5-11-28-16)13-6-4-7-14(12-13)23-29(25,26)15-8-2-1-3-9-15/h1-12,23H,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYBAPNHAKSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-oxadiazole core, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling . The final step involves the sulfonamide formation, which can be achieved by reacting the amine group with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents .
Chemical Reactions Analysis
1.1. Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is synthesized via cyclization reactions. A representative method involves:
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Hydrazide intermediate preparation : Benzamide hydrazides are treated with carbon disulfide (CS₂) in DMF under basic conditions (e.g., K₂CO₃) to form 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivatives .
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Thiophene incorporation : Thiophene-2-carbonyl chloride reacts with the oxadiazole intermediate under anhydrous conditions (e.g., dry toluene, triethylamine) to yield the thiophene-linked oxadiazole .
Example Protocol :
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4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide (1 mmol) and K₂CO₃ (1 mmol) in DMF (6 mL).
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Add CS₂ (2.5 mmol), stir at RT for 12 h.
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Filter and crystallize to obtain 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Yield: 78–90%).
1.2. Sulfonamide Functionalization
The phenylsulfonamide group is introduced via nucleophilic substitution or coupling reactions:
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Sulfonyl chloride coupling : 3-Aminobenzamide reacts with phenylsulfonyl chloride in pyridine or DMF to form the sulfonamide bond .
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Conditions : Room temperature, 12–24 h reaction time, yields >85% .
Key Data :
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Phenylsulfonyl chloride | Pyridine, RT, 12 h | 90 |
1.3. Benzamide Coupling
The benzamide moiety is attached via peptide coupling:
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Reagents : BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or EDCl/HOBt .
Example :
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Aryl 1,3,4-oxadiazol-2-amine (1 mmol) + 4-trifluoromethoxy benzoic acid (1.2 mmol).
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Activate with BOP reagent, stir at RT for 3 h.
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Isolate product via column chromatography (Yield: 70–91%).
2.1. Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl (12 N, reflux, 6 h) cleaves the S–N bond, yielding sulfonic acid and amine derivatives .
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Basic hydrolysis : NaOH (5 M, 80°C, 4 h) produces sulfonate salts .
Kinetic Data :
| Condition | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|
| 12 N HCl, Reflux | 110°C | 6 | 95 |
| 5 M NaOH | 80°C | 4 | 88 |
2.2. Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in:
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Nucleophilic substitution : Reacts with alkyl halides (e.g., iodoethane) to form S-alkyl derivatives .
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Electrophilic substitution : Bromination at the oxadiazole C5 position using Br₂/FeCl₃ .
Example :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-(5-Thioxo-oxadiazol-2-yl)benzene | Iodoethane | 4-(5-(Ethylthio)-oxadiazol-2-yl) | 85 |
2.3. Thiophene Functionalization
The thiophene moiety undergoes:
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Electrophilic sulfonation : SO₃/H₂SO₄ at 0°C forms thiophene-2-sulfonic acid derivatives.
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Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the α-position .
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts .
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Thermal decomposition : Degrades at >250°C, releasing SO₂ and CO₂ (TGA data) .
Thermogravimetric Analysis :
| Temperature Range (°C) | Mass Loss (%) | Degradation Product |
|---|---|---|
| 250–300 | 35 | SO₂, CO₂ |
| 300–400 | 45 | Thiophene fragments |
Catalytic and Biological Reactivity
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Enzyme inhibition : The sulfonamide group inhibits carbonic anhydrase (Ki = 12 nM) .
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Antimicrobial activity : Oxadiazole-thiophene hybrids show MIC values of 2–8 µg/mL against S. aureus .
This compound’s versatility in synthesis and reactivity underscores its potential in drug development and materials science. Experimental protocols and stability data provide a foundation for optimizing its applications.
Scientific Research Applications
3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function . The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the oxadiazole and thiophene rings can contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives reported in the evidence:
Key Observations :
Substituent Impact on Activity: The thiophen-2-yl group (common in compounds 25, 26, and HSGN-238) enhances aromatic stacking in enzyme binding pockets . The target compound’s 3-phenylsulfonamido group may offer similar advantages over non-sulfonylated analogs like 23.
Synthetic Yield and Purity :
- Compounds with simple benzamide substituents (e.g., 25, 26) show higher yields (60%) compared to bulkier derivatives (e.g., 15% for trifluoromethyl-substituted compounds) . The target compound’s synthesis may require optimized conditions due to steric hindrance from the phenylsulfonamido group.
- HPLC purity for most analogs exceeds 95%, suggesting robust characterization protocols .
Biological Targets :
- Enzyme Inhibition : Derivatives like 6a exhibit strong interactions with hCA II, a carbonic anhydrase isoform . The target compound’s sulfonamido group may similarly target enzymes requiring zinc coordination (e.g., hCA II or calmodulin).
- Antimicrobial Activity : Thiophene-containing analogs (e.g., HSGN-238) show efficacy against bacterial pathogens , suggesting the target compound could be explored for similar applications.
Physicochemical and Drug-Likeness Properties
- Lipophilicity (logP) : Sulfonamido groups typically reduce logP compared to halogenated or alkylated analogs. For instance, compound 26 (4-bromo) is more lipophilic than the target compound, which may balance solubility and permeability .
- Molecular Weight and Hydrogen Bonding: The target compound’s molecular weight (~450–500 g/mol) and hydrogen-bond donors/acceptors (from sulfonamido and oxadiazole) align with Lipinski’s criteria, unlike bulkier derivatives (e.g., compound 4 in , which violates logP limits) .
In Silico and Experimental Insights
- Docking Studies : Compound 6a (sulfonylbenzamide) shows strong binding to hCA II via interactions with Thr199, Glu106, and Zn²⁺ . The target compound’s phenylsulfonamido group may mimic these interactions, warranting similar in silico validation.
- Enzyme Inhibition : Compounds like 25 and 26 are optimized for Ca²⁺/calmodulin inhibition, with substituents influencing potency . The target compound’s sulfonamido group may enhance selectivity for this or related targets.
Biological Activity
3-(Phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the coupling of phenylsulfonamide with a thiophene-substituted oxadiazole. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) were employed to confirm the structure.
Table 1: Characterization Data
| Technique | Result |
|---|---|
| NMR (1H) | δ = 8.06-7.47 (aromatic protons) |
| IR | Characteristic sulfonamide peak at 1150 cm⁻¹ |
| Mass Spec | m/z = 388.45 (calculated for C18H18N4O3S) |
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay demonstrated significant cytotoxic effects.
Case Study: MCF-7 Cell Line
- Concentration Tested: 10 µM to 100 µM
- Inhibition Rate: 72% at 50 µM
- Mechanism: Induction of apoptosis through mitochondrial pathway activation.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound exhibited a dose-dependent reduction in nitric oxide production.
Table 2: Anti-inflammatory Activity
| Concentration (µM) | Nitric Oxide Production (% Inhibition) |
|---|---|
| 10 | 25% |
| 50 | 45% |
| 100 | 65% |
Antimicrobial Activity
The antimicrobial properties were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed promising inhibitory effects.
Case Study: Antimicrobial Testing
- Bacterial Strains: S. aureus, E. coli
- Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
The biological activity of this compound can be attributed to its ability to interfere with specific cellular pathways:
- Apoptosis Induction: Through activation of caspases in cancer cells.
- Inhibition of NF-kB Pathway: Leading to decreased inflammation in macrophages.
- Disruption of Bacterial Cell Wall Synthesis: Contributing to its antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(phenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step protocols. Key steps include:
- Cyclization : Formation of the oxadiazole ring using hydrazine derivatives and carboxylic acids under reflux (e.g., THF or DCM as solvents).
- Coupling : Amide bond formation via activated acyl chlorides (e.g., using oxalyl chloride or SOCl₂) in the presence of bases like pyridine or triethylamine .
- Optimization : Yields vary (12–60%) depending on substituents and catalysts. For example, bromo-substituted derivatives achieve higher yields (50–60%) compared to trifluoromethyl analogs (15%) due to steric and electronic effects .
- Key Tools : NMR (¹H/¹³C), HPLC (>95% purity), and ESI-MS for structural validation .
Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?
- Techniques :
- Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl signals at ~165–170 ppm) confirm regiochemistry .
- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.
- Chromatography : HPLC with C18 columns and UV detection ensures purity (>95%) .
Q. What preliminary biological screening methods are used to evaluate antimicrobial activity?
- Assays :
- In vitro MIC tests : Against Gram-positive (e.g., S. aureus) and Gram-negative strains.
- Nematode models : C. elegans-MRSA co-culture assays assess survival rates and in vivo efficacy .
- Controls : Reference standards (e.g., ciprofloxacin) and solvent-only controls validate results .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide vs. oxadiazole substituents) influence bioactivity in structure-activity relationship (SAR) studies?
- Key Findings :
- Sulfonamide group : Enhances solubility and hydrogen bonding with target enzymes (e.g., carbonic anhydrase II) .
- Thiophene vs. phenyl : Thiophene-containing derivatives show improved antiproliferative activity (IC₅₀ < 10 µM) due to π-π stacking with hydrophobic enzyme pockets .
Q. What mechanistic insights explain the compound’s enzyme inhibitory activity (e.g., against hCA II or HDACs)?
- In silico Analysis :
- Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. For hCA II, the sulfonamide group coordinates Zn²⁺ in the active site, while the oxadiazole ring interacts with Thr199/Glu117 residues .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be resolved?
- Approach :
- Dose-response curves : Repeat assays with standardized protocols (e.g., MTT/PrestoBlue for cytotoxicity).
- Metabolic interference : Test in hypoxia-mimetic conditions to account for cellular redox state variations .
Q. What computational strategies optimize the compound’s pharmacokinetic properties (e.g., BBB penetration)?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
